Cas no 871721-01-6 ((1R)-1-4-(1H-pyrazol-1-yl)phenylethan-1-amine)

(1R)-1-4-(1H-pyrazol-1-yl)phenylethan-1-amine structure
871721-01-6 structure
Product Name:(1R)-1-4-(1H-pyrazol-1-yl)phenylethan-1-amine
CAS-nummer:871721-01-6
MF:C11H13N3
MW:187.241021871567
MDL:MFCD09829381
CID:1864962
PubChem ID:28416084
Update Time:2024-10-26

(1R)-1-4-(1H-pyrazol-1-yl)phenylethan-1-amine Chemische en fysische eigenschappen

Naam en identificatie

    • (1R)-1-(4-pyrazol-1-ylphenyl)ethanamine
    • (R)-1-(3-pyridyl)buten-3-ylamine
    • (R)-1-(3-METHOXYPHENYL)ETHYLAMINE-HCl
    • (R)-1-(4-(1H-pyrazol-1-yl)phenyl)ethanamine
    • B-1920
    • (R)-1-(3-methoxyphenyl)ethanamine hydrochloride
    • KB-144696
    • (R)-1-(3-METHOXYPHENYL)ETHYLAMINE hydrochloride
    • AK133437
    • CTK8E1396
    • Benzenemethanamine, .alpha.-methyl-4-(1H-pyrazol-1-yl)-, (.alpha.R)-
    • F53093
    • CS-0266858
    • EN300-1858168
    • (r)-1-(4-(1h-pyrazol-1-yl)phenyl)ethan-1-amine
    • (1r)-1-[4-(1h-pyrazol-1-yl)phenyl]ethan-1-amine
    • (R)-1-[4-(1H-Pyrazol-1-yl)phenyl]ethanamine
    • AS-48733
    • AKOS017365378
    • 871721-01-6
    • SCHEMBL8215541
    • MFCD09829381
    • (1R)-1-4-(1H-pyrazol-1-yl)phenylethan-1-amine
    • (αR)-α-Methyl-4-(1H-pyrazol-1-yl)benzenemethanamine (ACI)
    • Benzenemethanamine, a-methyl-4-(1H-pyrazol-1-yl)-, (aR)-
    • MDL: MFCD09829381
    • Inchi: 1S/C11H13N3/c1-9(12)10-3-5-11(6-4-10)14-8-2-7-13-14/h2-9H,12H2,1H3/t9-/m1/s1
    • InChI-sleutel: BCWSPVPPKRRCPI-SECBINFHSA-N
    • LACHT: [C@@H](C1C=CC(N2N=CC=C2)=CC=1)(N)C

Berekende eigenschappen

  • Exacte massa: 187.110947427g/mol
  • Monoisotopische massa: 187.110947427g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 14
  • Aantal draaibare bindingen: 2
  • Complexiteit: 175
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.5
  • Topologisch pooloppervlak: 43.8Ų

Experimentele eigenschappen

  • Dichtheid: 1.1±0.1 g/cm3
  • Kookpunt: 308.3±25.0 °C at 760 mmHg
  • Vlampunt: 140.2±23.2 °C
  • Dampfdruk: 0.0±0.7 mmHg at 25°C

(1R)-1-4-(1H-pyrazol-1-yl)phenylethan-1-amine Beveiligingsinformatie

(1R)-1-4-(1H-pyrazol-1-yl)phenylethan-1-amine Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
abcr
AB511644-250 mg
(R)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine
871721-01-6
250MG
€660.70 2023-04-18
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB02839-1g
(R)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-amine
871721-01-6 95%
1g
$525 2023-09-07
eNovation Chemicals LLC
D778899-1g
(R)-1-[4-(1H-Pyrazol-1-yl)phenyl]ethanamine
871721-01-6 95%
1g
$795 2023-09-03
abcr
AB511644-250mg
(R)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine; .
871721-01-6
250mg
€670.70 2025-04-15
abcr
AB511644-1g
(R)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine; .
871721-01-6
1g
€1449.20 2025-04-15
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB02839-5g
(R)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-amine
871721-01-6 95%
5g
$1650 2023-09-07
Enamine
EN300-1858168-1g
(1R)-1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine
871721-01-6
1g
$999.0 2023-09-18
Enamine
EN300-1858168-5g
(1R)-1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine
871721-01-6
5g
$2900.0 2023-09-18
Enamine
EN300-1858168-10g
(1R)-1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine
871721-01-6
10g
$4299.0 2023-09-18
Enamine
EN300-1858168-0.05g
(1R)-1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine
871721-01-6
0.05g
$839.0 2023-09-18

(1R)-1-4-(1H-pyrazol-1-yl)phenylethan-1-amine Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Methanol
Referentie
Structure and activity relationships of tartrate-based TACE inhibitors
Li, Dansu; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(16), 4812-4815

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Cesium carbonate Catalysts: 1,10-Phenanthroline ,  Cuprous iodide Solvents: Dimethylacetamide
2.1 Reagents: Potassium hydroxide Solvents: Methanol
Referentie
Structure and activity relationships of tartrate-based TACE inhibitors
Li, Dansu; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(16), 4812-4815

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Trifluoroacetic anhydride ,  Iodine Solvents: Dichloromethane
2.1 Reagents: Cesium carbonate Catalysts: 1,10-Phenanthroline ,  Cuprous iodide Solvents: Dimethylacetamide
3.1 Reagents: Potassium hydroxide Solvents: Methanol
Referentie
Structure and activity relationships of tartrate-based TACE inhibitors
Li, Dansu; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(16), 4812-4815

(1R)-1-4-(1H-pyrazol-1-yl)phenylethan-1-amine Raw materials

(1R)-1-4-(1H-pyrazol-1-yl)phenylethan-1-amine Preparation Products

(1R)-1-4-(1H-pyrazol-1-yl)phenylethan-1-amine Leveranciers

Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:871721-01-6)(1R)-1-4-(1H-pyrazol-1-yl)phenylethan-1-amine
Ordernummer:A1185841
Voorraadstatus:in Stock
Hoeveelheid:1g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 01:59
Prijs ($):797.0
E-mail:sales@amadischem.com
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:871721-01-6)(1R)-1-4-(1H-pyrazol-1-yl)phenylethan-1-amine
A1185841
Zuiverheid:99%
Hoeveelheid:1g
Prijs ($):797.0
E-mail